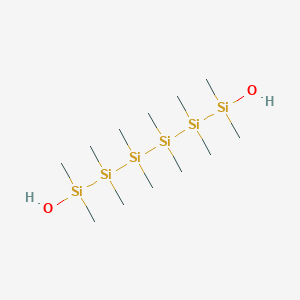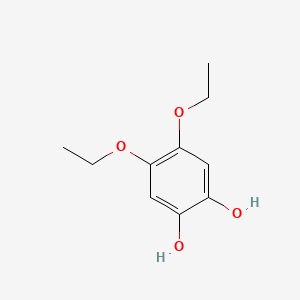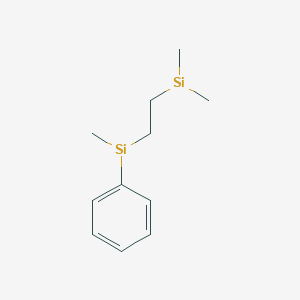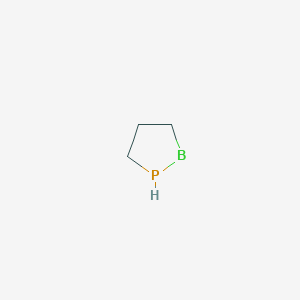
1,2-Phosphaborolan-2-yl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Phosphaborolan-2-yl is a unique organophosphorus compound that features a boron atom directly bonded to a phosphorus atom within a five-membered ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2-Phosphaborolan-2-yl can be synthesized through several methods. One common approach involves the reaction of a boronic ester with a phosphorus-containing reagent under controlled conditions. The reaction typically requires a catalyst, such as a transition metal complex, to facilitate the formation of the boron-phosphorus bond. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the sensitive intermediates.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. This often includes the use of high-pressure reactors and continuous flow systems to ensure efficient mixing and heat transfer. Purification of the final product is achieved through techniques such as distillation, crystallization, or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 1,2-Phosphaborolan-2-yl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boron-phosphorus oxides.
Reduction: Reduction reactions can convert the compound into different boron-phosphorus hydrides.
Substitution: Substitution reactions involve the replacement of one of the substituents on the boron or phosphorus atom with another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require the presence of a base or acid catalyst to proceed efficiently.
Major Products Formed:
Oxidation: Boron-phosphorus oxides.
Reduction: Boron-phosphorus hydrides.
Substitution: Various substituted boron-phosphorus compounds.
Wissenschaftliche Forschungsanwendungen
1,2-Phosphaborolan-2-yl has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron and carbon-phosphorus bonds.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases that involve abnormal phosphorus metabolism.
Industry: It is used in the production of advanced materials, such as polymers and ceramics, due to its unique chemical properties.
Wirkmechanismus
The mechanism by which 1,2-Phosphaborolan-2-yl exerts its effects involves the interaction of the boron and phosphorus atoms with various molecular targets. The boron atom can form stable complexes with nucleophiles, while the phosphorus atom can participate in phosphorylation reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
1,2-Borolan-2-yl: Similar structure but lacks the phosphorus atom.
1,2-Phospholan-2-yl: Contains a phosphorus atom but lacks the boron atom.
1,2-Borophospholan-2-yl: Contains both boron and phosphorus atoms but in a different arrangement.
Uniqueness: 1,2-Phosphaborolan-2-yl is unique due to the direct bonding of boron and phosphorus within a five-membered ring. This unique structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
162089-00-1 |
|---|---|
Molekularformel |
C3H7BP |
Molekulargewicht |
84.87 g/mol |
InChI |
InChI=1S/C3H7BP/c1-2-4-5-3-1/h5H,1-3H2 |
InChI-Schlüssel |
OROUPWSLDSAFMP-UHFFFAOYSA-N |
Kanonische SMILES |
[B]1CCCP1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


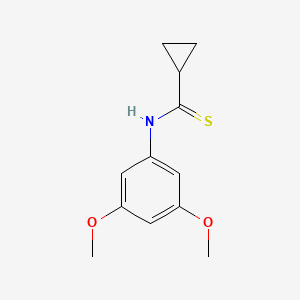
![2'-Fluoro-4'-propoxy[1,1'-biphenyl]-4-carbonitrile](/img/structure/B15163199.png)
![Cyclopenta[c]pyran-1,6-dione, 3,4,4a,5-tetrahydro-7-phenyl-](/img/structure/B15163207.png)
![N-[2,6-Di(propan-2-yl)phenyl]-2-[(4-hydroxyphenyl)sulfanyl]acetamide](/img/structure/B15163211.png)
![{2-[(1-Methoxyhexa-2,4-dien-1-yl)peroxy]propan-2-yl}benzene](/img/structure/B15163218.png)
![Propanoic acid, 3-[bis(1-methylethyl)phosphino]-, methyl ester](/img/structure/B15163219.png)
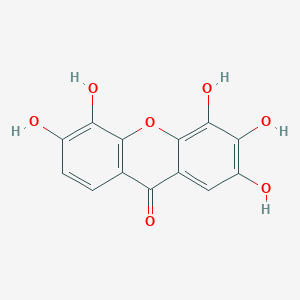
![2-Butanol, 1-[(acetyloxy)methoxy]-3-methyl-3-(phenylmethoxy)-](/img/structure/B15163226.png)
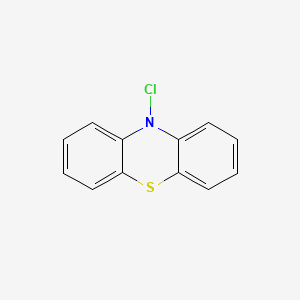
![(2S,3R)-1,2-Diphenyl-3-[2-(trimethylsilyl)ethenyl]aziridine](/img/structure/B15163254.png)
